molecular formula C13H7F5 B12094304 4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl

4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12094304
M. Wt: 258.19 g/mol
InChI Key: QFTFZQXCLDEXRQ-UHFFFAOYSA-N
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Description

4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a biphenyl scaffold. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dry dimethylformamide (DMF) can be used to replace fluorine atoms with nucleophiles.

    Electrophilic Substitution: Electrophiles such as bromine (Br2) can be used to introduce new functional groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxidized biphenyl derivatives .

Scientific Research Applications

4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can affect the compound’s binding affinity, stability, and reactivity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl
  • 4,4’-Difluoro-3-(trifluoromethyl)but-3-en-1-one
  • 2-Fluoro-3-(trifluoromethyl)furan

Uniqueness

4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the biphenyl scaffold. This unique structure imparts distinct chemical properties, such as high stability, resistance to degradation, and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C13H7F5

Molecular Weight

258.19 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7F5/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H

InChI Key

QFTFZQXCLDEXRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)F

Origin of Product

United States

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